4-(Pyridin-2-ylmethoxy)aniline
Overview
Description
4-(Pyridin-2-ylmethoxy)aniline is an organic compound with the molecular formula C12H12N2O It is characterized by the presence of a pyridine ring attached to a methoxy group, which is further connected to an aniline moiety
Mechanism of Action
Target of Action
The primary targets of 4-(Pyridin-2-ylmethoxy)aniline are the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) . These receptors are often co-expressed in various tumors and their inhibition is a key strategy in cancer therapy .
Mode of Action
This compound interacts with its targets by binding to the deep hydrophobic pocket within the binding site of EGFR and HER2 . This interaction inhibits the activity of these receptors, thereby preventing the proliferation of cancer cells .
Biochemical Pathways
The inhibition of EGFR and HER2 by this compound affects multiple biochemical pathways involved in cell proliferation, migration, and invasion . The exact downstream effects depend on the specific cellular context, but generally lead to a reduction in tumor growth and metastasis .
Result of Action
The result of this compound’s action is a significant reduction in the proliferation, migration, and invasion of cancer cells . In particular, one derivative of this compound demonstrated twice the antitumor activity of Imatinib on HL-60, K-562, MCF-7, and A498 cell lines .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability . The influence of other environmental factors, such as pH and temperature, on the compound’s action and efficacy requires further investigation.
Biochemical Analysis
Biochemical Properties
It has been found to interact with BCR-ABL kinase, a protein that plays a crucial role in certain types of cancer .
Cellular Effects
In cellular studies, 4-(Pyridin-2-ylmethoxy)aniline has shown significant anti-proliferation, anti-migration, and anti-invasion effects on K-562 cells . These effects suggest that this compound could influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves interaction with BCR-ABL kinase . This interaction could potentially lead to enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-2-ylmethoxy)aniline typically involves the reaction of 2-chloromethylpyridine with 4-aminophenol. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-2-ylmethoxy)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted aniline derivatives, quinones, and other functionalized aromatic compounds.
Scientific Research Applications
4-(Pyridin-2-ylmethoxy)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting specific enzymes and receptors.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-(pyridin-2-ylmethoxy)aniline: This compound is similar in structure but contains a chlorine atom, which can influence its reactivity and biological activity.
4-(Pyridin-4-ylmethoxy)aniline: This isomer has the pyridine ring attached at a different position, affecting its chemical properties and applications.
Uniqueness
4-(Pyridin-2-ylmethoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential as a pharmacophore make it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
4-(pyridin-2-ylmethoxy)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-10-4-6-12(7-5-10)15-9-11-3-1-2-8-14-11/h1-8H,9,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWMMQFGQVDRII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20439959 | |
Record name | 4-(pyridin-2-ylmethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20439959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102137-46-2 | |
Record name | 4-(2-Pyridylmethoxy)aniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102137462 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(pyridin-2-ylmethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20439959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 102137-46-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(2-Pyridylmethoxy)aniline | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EP94VFP2ZG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the incorporation of 4-(pyridin-2-ylmethoxy)aniline into lapatinib derivatives impact their activity against EGFR and HER2?
A: Research indicates that the presence of this compound significantly enhances the inhibitory activity of lapatinib derivatives against both EGFR and HER2 []. Specifically, derivatives featuring this structural motif demonstrated exceptional percentage inhibition against EGFR (97.65–99.03%) and HER2 (87.16–96.73%) at a concentration of 10 µM []. This suggests that the this compound moiety plays a crucial role in enhancing binding affinity to the ATP-binding sites of these receptor tyrosine kinases.
Q2: Can you provide an example of a specific compound incorporating this compound that exhibits potent EGFR/HER2 inhibitory activity? What is known about its mechanism of action?
A: Compound 6j, a novel lapatinib derivative incorporating the this compound moiety, has demonstrated remarkable potency against both EGFR and HER2, exhibiting nanomolar IC50 values of 1.8 nM and 87.8 nM, respectively []. Molecular docking and molecular dynamics studies suggest that 6j, like lapatinib, exerts its inhibitory effect by binding to the ATP-binding regions of EGFR and HER2 []. This binding interaction effectively blocks ATP binding, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival.
Q3: What synthetic routes have been explored for the preparation of this compound, and what are their advantages?
A: One established synthetic approach involves a two-step process starting from readily available 2-chloro-4-nitrophenol and 2-(chloromethyl)pyridine hydrochloride []. The first step involves an etherification reaction, followed by a reduction step to yield this compound. This method offers advantages such as readily available starting materials and a relatively straightforward synthetic procedure, making it suitable for both research and potential large-scale synthesis.
Q4: Beyond EGFR/HER2 inhibition, are there any other potential applications for compounds containing the this compound moiety?
A: Research suggests that derivatives of 3-chloro-4-(pyridin-2-ylmethoxy)aniline show promise as potential BCR-ABL kinase inhibitors []. BCR-ABL kinase is a crucial target in the treatment of chronic myeloid leukemia (CML), and the development of novel inhibitors is of significant interest. This indicates that this compound, and its derivatives, hold potential as valuable building blocks for developing therapeutic agents targeting various kinases involved in cancer and other diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.